Cas no 89732-08-1 (1H-Indol-3-amine, 2-methyl-7-(phenylmethoxy)-)

1H-Indol-3-amine, 2-methyl-7-(phenylmethoxy)- structure
89732-08-1 structure
Product name:1H-Indol-3-amine, 2-methyl-7-(phenylmethoxy)-
CAS No:89732-08-1
MF:C16H16N2O
MW:252.311043739319
CID:591102
PubChem ID:20472444

1H-Indol-3-amine, 2-methyl-7-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indol-3-amine, 2-methyl-7-(phenylmethoxy)-
    • 2-methyl-7-phenylmethoxy-1H-indol-3-amine
    • SCHEMBL11117460
    • 89732-08-1
    • 7-(Benzyloxy)-2-methyl-1H-indol-3-amine
    • DTXSID10607640
    • Inchi: InChI=1S/C16H16N2O/c1-11-15(17)13-8-5-9-14(16(13)18-11)19-10-12-6-3-2-4-7-12/h2-9,18H,10,17H2,1H3
    • InChI Key: HXIYNXQYWSCOQS-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=C(N1)C(=CC=C2)OCC3=CC=CC=C3)N

Computed Properties

  • Exact Mass: 252.126263138g/mol
  • Monoisotopic Mass: 252.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 51Ų

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